2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines elements of isoquinoline and cinnoline, making it an interesting subject for various scientific studies.
Scientific Research Applications
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multi-step reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines from phenylethanols and nitriles . The reaction conditions often involve the use of trifluoromethanesulfonic anhydride (Tf2O) as a promoter and dry dichloroethane (DCE) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase levels of neurotransmitters like serotonin and norepinephrine in the central nervous system, which may contribute to its antidepressant effects . The compound also exhibits anti-inflammatory and analgesic activities, possibly through modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide: This compound shares a similar isoquinoline structure and exhibits antidepressant and anticonvulsant activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another related compound used in medicinal chemistry.
Uniqueness
What sets 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one apart is its combined isoquinoline and cinnoline structure, which provides a unique scaffold for developing new therapeutic agents with diverse biological activities .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-15-6-3-4-8-17(15)20-22(18)13-19(24)21-10-9-14-5-1-2-7-16(14)12-21/h1-2,5,7,11H,3-4,6,8-10,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQHXQQUCZQHKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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